molecular formula C18H24N2O6 B111819 (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 138775-02-7

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B111819
CAS RN: 138775-02-7
M. Wt: 364.4 g/mol
InChI Key: SREPAMKILVVDSP-CQSZACIVSA-N
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Description

“®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the empirical formula C10H18N2O4 . It is also known as 4-Boc-piperazine-2-carboxylic acid, 1-Boc-piperazine-3-carboxylic acid, and 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 230.26 . The SMILES string, which represents the structure of the molecule, is CC(C)(C)OC(=O)N1CCNC(C1)C(O)=O . This indicates that the molecule contains a piperazine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) group attached .


Physical And Chemical Properties Analysis

This compound is a powder or crystals with a melting point of 231-239 °C . It has an assay of 96% .

Scientific Research Applications

Synthesis and Characterization

A study focused on the discovery of novel piperazine derivatives as potent inhibitors, employing various substitutions on the piperazine ring, which includes the structural motifs similar to "(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" (Chonan et al., 2011). These derivatives showed significant inhibitory activities in enzyme assays and potential applications in reducing hepatic de novo fatty acid synthesis.

Crystal Engineering

In the realm of organic crystal engineering, derivatives of piperazine, such as those related to "(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid," have been synthesized and their crystal packing analyzed. These studies provide insights into the supramolecular organizations and thermochemical properties of piperazine derivatives, which have implications in materials science and drug design (Wells et al., 2012).

Asymmetric Synthesis

Research on asymmetric synthesis techniques has led to the development of methods for creating chiral intermediates using structures related to "(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid." These methods are crucial for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with high specificity and efficacy (Hao et al., 2011).

Catalysis

A study on l-piperazine-2-carboxylic acid derived N-formamides highlighted their role as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The research demonstrates the importance of the arene sulfonyl group on N4 for achieving high enantioselectivity, showing the versatility of piperazine derivatives in catalytic processes (Wang et al., 2006).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye and skin contact, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPAMKILVVDSP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426685
Record name (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

138775-02-7
Record name 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2R)-1,2,4-piperazinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138775-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138775-02-7
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